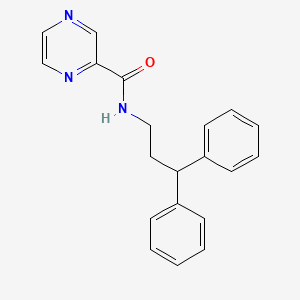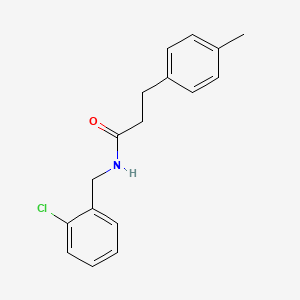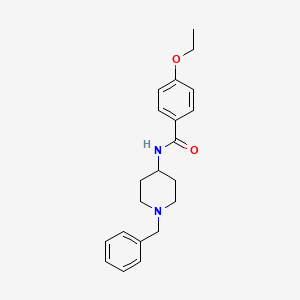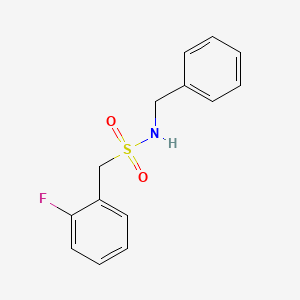
N-(3,3-diphenylpropyl)-2-pyrazinecarboxamide
Übersicht
Beschreibung
Introduction "N-(3,3-diphenylpropyl)-2-pyrazinecarboxamide" is a chemical compound belonging to the class of organic compounds known as pyrazines. Pyrazines are characterized by a six-membered aromatic ring containing two nitrogen atoms at opposite positions.
Synthesis Analysis While the specific synthesis of "this compound" isn't detailed in the available literature, related compounds have been synthesized through various methods. For instance, 1,3,5-triphenyl-2-pyrazolines, a related class, were synthesized by reacting 1,3-diphenyl-2-propene-1-one with phenyl hydrazine hydrochloride (Prasad et al., 2005). Such methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis The molecular structure of pyrazine derivatives has been extensively studied. For instance, the crystal structure of a related compound, N-[2-({[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-N-methoxyhydrazinecarboxamide, was analyzed, showing a nearly planar hydrazinecarboxamide unit (Kant et al., 2012). This provides insight into the likely planar nature of the pyrazinecarboxamide structure in "this compound".
Chemical Reactions and Properties Pyrazine derivatives often exhibit a variety of chemical reactions and properties. For example, N-substituted pyrazoleamines, including 4,5(3)-diphenyl-3(5)-pyrazoleamines, have shown remarkable antipyretic, antiarrhythmic, and hypotensive activity (Bruno et al., 1993). These properties might be relevant to "this compound" due to structural similarities.
Physical Properties Analysis The physical properties of pyrazine derivatives can vary based on their specific structure. For instance, the crystal structures and hydrogen bonding patterns of pyrazine carboxamide derivatives have been studied, revealing diverse molecular interactions and structural configurations (Cati & Stoeckli-Evans, 2017). These findings can provide a basis for understanding the physical properties of "this compound".
Chemical Properties Analysis The chemical properties of pyrazine derivatives are influenced by their molecular structure. For example, the reactivity and electronic properties of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides were analyzed, showing significant influence of substituents on electronic properties (Ahmad et al., 2021). Similar analyses can be applied to "this compound" to understand its chemical behavior.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(3,3-diphenylpropyl)-2-pyrazinecarboxamide and related compounds have been synthesized and characterized for various applications in scientific research. The synthesis techniques involve innovative approaches such as oxidative C-C/N-N bond formation cascades, highlighting their significance in developing biologically active compounds like anti-inflammatory drugs and insecticides (Neumann, Suri, & Glorius, 2010). Additionally, structural and spectroscopic studies, such as those conducted on europium complexes with N-(diphenylphosphoryl)pyrazine-2-carboxamide, provide insights into the energetic and structural characteristics that influence ligand-to-metal energy transfer and luminescence efficiency, indicating their potential in materials science (Pham, Trush, Amirkhanov, & Gawryszewska, 2017).
Antimicrobial and Antifungal Activity
Research into the antimicrobial and antifungal activities of pyrazine derivatives, including those structurally related to this compound, has demonstrated their effectiveness against a range of pathogens. For example, studies have reported the synthesis of pyrazole derivatives and their evaluation for antimicrobial activity, showcasing their potential in addressing microbial resistance issues (Sharshira & Hamada, 2012; Bouz et al., 2019).
Nonlinear Optical Properties
Studies have explored the integration of pyrazine segments with other molecular units to synthesize novel organic conjugated molecules. These molecules exhibit reversible acidochromism in response to protonation and deprotonation, and their nonlinear optical (NLO) properties have been investigated, revealing potential applications in optical switching and materials science (Xu et al., 2015).
Corrosion Inhibition
Theoretical studies on pyrazine derivatives have evaluated their performance as corrosion inhibitors. By investigating the adsorption properties and global reactivity parameters, researchers have highlighted the potential of these compounds in protecting steel against corrosion, indicating their applicability in industrial and engineering contexts (Obot & Gasem, 2014).
Wirkmechanismus
Target of Action
Similar compounds such as difenoxin and Fendiline target opioid receptors in the intestine and L-type calcium channels respectively. These targets play crucial roles in controlling peristalsis and vasodilation .
Mode of Action
Difenoxin, a related compound, acts as an antidiarrheal by activating peripheral opioid receptors in the small intestine, thereby inhibiting peristalsis .
Biochemical Pathways
Related compounds like difenoxin influence the homeostasis of polyunsaturated fatty acids and related byproducts . This homeostasis may have an effect on immune signaling .
Pharmacokinetics
It is soluble in dmso , which may impact its absorption and distribution in the body.
Action Environment
The compound’s solubility in dmso suggests that the solvent environment could potentially influence its action.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3,3-diphenylpropyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c24-20(19-15-21-13-14-22-19)23-12-11-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-15,18H,11-12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOIQGYMSCDUSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=NC=CN=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-chlorophenyl)sulfonyl]-3-(5-ethyl-2-thienyl)acrylonitrile](/img/structure/B4630931.png)
![N~1~-(4-butylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4630934.png)
![6-methyl-2-{[(4-propyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4630939.png)

![ethyl 1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4630951.png)
![3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4630953.png)
![N-[2-(2-methylphenoxy)ethyl]-1-naphthamide](/img/structure/B4630955.png)
![4-chloro-5-[(dimethylamino)sulfonyl]-N,N-dimethyl-2-(1-pyrrolidinyl)benzamide](/img/structure/B4630959.png)

![7-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4630977.png)

![N-(2,4-difluorophenyl)-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B4630987.png)

![ethyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4630996.png)